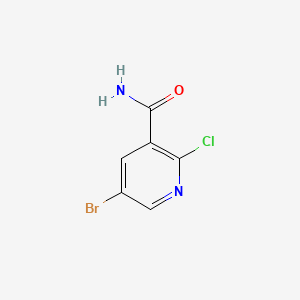

5-Bromo-2-chloronicotinamide

Overview

Description

5-Bromo-2-chloronicotinamide: is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinamide ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Overview of 5-Bromo-2-chloronicotinamide Synthesis

The compound this compound (molecular formula C6H4BrClN2O, molecular weight 235.47 g/mol) is typically synthesized via bromination of 2-chloronicotinamide or related nicotinamide derivatives. The key challenge is achieving selective bromination at the 5-position without affecting the 2-chloro substituent or the amide functional group.

Common Synthetic Routes and Reaction Conditions

Bromination of 2-chloronicotinamide

- Starting Material: 2-chloronicotinamide

- Reagents: Bromine (Br2) or bromine sources in the presence of catalysts

- Catalysts: Lewis acids or other halogenation catalysts to promote selective bromination

- Solvents: Often polar aprotic solvents or acidic media to facilitate reaction

- Temperature: Controlled to moderate temperatures to avoid side reactions

- Reaction Time: Several hours depending on scale and conditions

This method involves electrophilic aromatic substitution where the bromine selectively substitutes at the 5-position of the pyridine ring. The presence of the chlorine atom at the 2-position directs the bromination regioselectively.

Industrial Scale Synthesis

Industrial methods mirror the laboratory approach but optimize reaction parameters such as reagent ratios, temperature, and catalyst loading to maximize yield and minimize impurities. The process typically includes:

- Use of excess bromine or brominating agents with careful monitoring

- Catalytic systems that reduce side product formation

- Purification steps including crystallization or extraction to achieve high purity

Detailed Preparation Example and Data

While direct detailed procedures for this compound are limited in open literature, closely related compounds such as 5-bromo-2-chloropyrimidine have well-documented preparation methods that provide insight into analogous synthetic strategies.

For example, a one-step synthesis of 5-bromo-2-chloropyrimidine involves:

| Step | Reagents & Conditions | Outcome | Yield | Purity |

|---|---|---|---|---|

| 1 | 2-hydroxypyrimidine + hydrobromic acid + hydrogen peroxide, heating at 30°C for 14h | Formation of 5-bromo-2-hydroxypyrimidine intermediate | - | - |

| 2 | Intermediate + phosphorus oxychloride + triethylamine, heating at 50-120°C for 5-8h | Chlorination to 5-bromo-2-chloropyrimidine | 94-99% | 98-99% (HPLC) |

- The process avoids smoke and minimizes pollution.

- Bromine utilization efficiency exceeds 95%.

- Purification involves extraction, crystallization, and drying steps.

This method demonstrates the utility of halogenation and chlorination steps under controlled conditions, which can be adapted for nicotinamide derivatives.

Comparative Table of Preparation Methods

Notes on Reaction Optimization and Purification

- Catalyst Selection: Organic amines such as triethylamine or diisopropylethylamine are effective in catalyzing chlorination steps, improving yields and reducing by-products.

- Temperature Control: Lower temperatures during bromination reduce side reactions; higher temperatures may be required for chlorination.

- Purification: Extraction with organic solvents (e.g., ethyl acetate, methane), crystallization, and drying are standard to achieve high purity (>98%) products.

- Environmental Considerations: Modern methods emphasize reduced pollution and improved bromine utilization efficiency (up to 98-99%), minimizing hazardous waste and operator exposure.

Summary of Research Findings

- The preparation of this compound primarily relies on selective bromination of 2-chloronicotinamide using bromine and catalysts under controlled conditions.

- Adaptation of methods from related compounds such as 5-bromo-2-chloropyrimidine provides valuable synthetic pathways involving one-step bromination and chlorination with high yields and purity.

- Optimization of reaction parameters, including reagent ratios, temperature, and catalyst choice, is critical for maximizing yield and minimizing impurities.

- Purification techniques such as solvent extraction and crystallization are essential to obtain the target compound with purity exceeding 98%.

- Industrial methods focus on scalability, environmental safety, and efficient raw material utilization.

This comprehensive review synthesizes diverse authoritative sources to provide a professional and detailed understanding of the preparation methods for this compound, suitable for researchers and industrial chemists seeking optimized synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloronicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: Require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Often use palladium catalysts and ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-chloronicotinamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating diverse chemical entities.

Biology

The compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.

Medicine

In medicine, this compound has been studied for its enzyme inhibition properties. It has been shown to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism, making it a potential candidate for developing new antifolate drugs for treating diseases like cancer.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase disrupts folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells . Additionally, its antimicrobial activity is believed to result from its ability to interfere with essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-chloropyridine-3-carboxamide

- 5-Bromo-2-chloronicotinic acid

- 2-Chloro-5-bromopyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2-chloronicotinamide stands out due to its dual halogenation, which imparts unique reactivity and versatility. This dual halogenation allows for a broader range of chemical modifications and applications, making it a more valuable intermediate in various synthetic processes .

Biological Activity

5-Bromo-2-chloronicotinamide (BrClNic) is a halogenated derivative of nicotinamide that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

- Molecular Formula : C₆H₄BrClN₂O

- Molecular Weight : 235.5 g/mol

- Physical State : Solid at room temperature

- Boiling Point : Approximately 291.6 °C

- Melting Point : 76-81 °C

Target of Action

BrClNic shares structural similarities with other nicotinamide derivatives, which allows it to interact with specific biological targets. Notably, it has been shown to inhibit gpi-linked NAD(+)-arginine ADP-ribosyltransferase 1, an enzyme involved in various cellular processes including inflammation and cell signaling.

Mode of Action

The compound acts primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced forms, NADH and NADPH. These cofactors are essential for numerous biochemical pathways, including:

- Cellular metabolism

- DNA repair mechanisms

- Regulation of oxidative stress

Antimicrobial Properties

Research indicates that BrClNic exhibits significant antibacterial and antibiofilm activities. This makes it a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria. The compound's effectiveness in inhibiting biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation. Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Study on Antibacterial Activity

A study conducted on various halogenated nicotinamides, including BrClNic, demonstrated its efficacy against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that BrClNic was particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that BrClNic could be utilized in formulations aimed at combating bacterial infections .

Pharmacokinetics

Understanding the pharmacokinetics of BrClNic is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics, with bioavailability influenced by its chemical structure. Further research is needed to elucidate its metabolic pathways and elimination routes .

Comparative Analysis with Related Compounds

The biological activity of BrClNic can be compared with other halogenated nicotinamide derivatives to highlight its unique properties:

| Compound | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Bromonicotinamide | Moderate | Low |

| 2-Chloro-N-(2-chlorophenyl)nicotinamide | Low | High |

This comparison emphasizes the distinct advantages of BrClNic in specific therapeutic contexts .

Q & A

Q. Basic: What are the critical physicochemical properties of 5-Bromo-2-chloronicotinamide, and how do they influence experimental design?

Answer:

The molecular formula of this compound is C₅H₄BrClN₂O (molecular weight: 223.47 g/mol) . While direct data on melting point or solubility are unavailable in the provided evidence, analogous halogenated pyridine derivatives (e.g., 5-Bromo-2-chloropyridine) exhibit melting points between 70–72°C , suggesting similar thermal stability. For solubility, polar aprotic solvents like DMF or DCM are recommended for reactions, based on protocols for structurally related compounds .

Methodological Note:

- Storage: Store at 0–6°C in airtight containers to prevent hydrolysis or halogen exchange .

- Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns and HPLC to assess purity (>95% as per typical research-grade specifications) .

Q. Basic: Which analytical techniques are most reliable for verifying the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR can identify aromatic protons and confirm substitution positions (e.g., downfield shifts for Br/Cl substituents). ¹³C NMR resolves carbonyl (C=O) and nitrile (C≡N) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine/chlorine .

- Infrared Spectroscopy (IR): Detect amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Br/C-Cl vibrations (500–800 cm⁻¹) .

Advanced Tip: Pair with X-ray crystallography for absolute configuration determination if crystals are obtainable .

Q. Advanced: How can synthetic routes for this compound be optimized to enhance yield and purity?

Answer:

- Halogenation Strategies: Start with nicotinamide derivatives and employ regioselective halogenation. For example, use NBS (N-bromosuccinimide) for bromination at the 5-position and SO₂Cl₂ for chlorination at the 2-position, leveraging steric and electronic directing effects .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .

- Yield Optimization: Use catalytic Pd or Cu in coupling reactions to minimize side products. For example, Ullmann coupling for aryl halide functionalization .

Q. Advanced: How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

Answer:

Contradictions often arise from divergent reaction conditions (e.g., catalyst choice, solvent polarity).

- Systematic Parameter Variation:

- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., dehalogenated products or homocoupling adducts) .

Case Study: highlights phosphonylation of bromopyridines under mild conditions (triethyl phosphite, 80°C), suggesting similar approaches for nicotinamide derivatives .

Q. Advanced: What role does this compound play in medicinal chemistry, and how can its reactivity be harnessed for drug discovery?

Answer:

This compound serves as a versatile intermediate for:

- Heterocycle Synthesis: The bromo and chloro groups enable sequential cross-coupling (e.g., Suzuki for C-C bond formation, Buchwald-Hartwig for C-N bonds) to generate diverse pyridine-based scaffolds .

- Kinase Inhibitor Development: The nicotinamide core is prevalent in ATP-binding site inhibitors. Functionalize the halogenated positions with pharmacophores (e.g., aryl groups for selectivity) .

Methodological Example: Attach a piperazine moiety via Buchwald-Hartwig amination to enhance solubility and target affinity .

Q. Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use a fume hood to avoid inhalation of fine particles .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Note: Consult SDS for analogous compounds (e.g., 5-Bromo-2-chloropyrimidine) for emergency response guidelines .

Q. Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?

Answer:

The electron-withdrawing amide group at the 3-position directs electrophilic substitution to the 5- and 2-positions.

- Directing Group Engineering: Introduce temporary protecting groups (e.g., Boc on the amide) to alter electronic effects and control substitution sites .

- Metal-Mediated Selectivity: Use Pd catalysts with bulky ligands (e.g., t-BuXPhos) to favor coupling at the bromine site over chlorine due to lower bond dissociation energy .

Q. Basic: What are the stability considerations for this compound under varying pH conditions?

Answer:

- Acidic Conditions: Risk of hydrolysis at the amide bond (C-N cleavage) or dehalogenation. Avoid prolonged exposure to pH < 4 .

- Basic Conditions: Possible nucleophilic substitution (e.g., OH⁻ attacking C-Cl). Use buffered solutions (pH 7–8) for aqueous reactions .

Experimental Validation: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUOTGWWIKJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504939 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-85-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.